UV Cleavable Biotin-PEG2-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UV Cleavable Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG2), and an azide group. This compound is particularly useful in bioconjugation and chemical biology due to its ability to undergo specific reactions and its cleavability under ultraviolet (UV) light. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG2 spacer enhances solubility and reduces steric hindrance. The azide group is reactive and can participate in click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UV Cleavable Biotin-PEG2-Azide typically involves the following steps:
Biotinylation: Biotin is first activated and then conjugated to a PEG2 linker.
Azidation: The PEG2-biotin intermediate is then reacted with an azide-containing reagent to introduce the azide group.
The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol. The final product is purified using techniques like chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems. Quality control measures ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
UV Cleavable Biotin-PEG2-Azide primarily undergoes:
Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctyne groups in a strain-promoted azide-alkyne cycloaddition (SPAAC).
Photocleavage: Upon exposure to UV light (365 nm), the azide group undergoes a photochemical reaction, leading to the cleavage of the compound and the release of the biotin-PEG2 moiety
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions.
Strained Cyclooctyne Derivatives: Used in SPAAC reactions.
UV Light: Used for photocleavage reactions.
Major Products
Triazole Linkages: Formed in click chemistry reactions.
Biotin-PEG2 Moiety: Released upon UV-induced cleavage
Scientific Research Applications
UV Cleavable Biotin-PEG2-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, allowing for controlled release and activation.
Medicine: Utilized in drug delivery systems where precise temporal control of drug release is required.
Industry: Applied in the development of diagnostic assays and purification processes .
Mechanism of Action
The mechanism of action of UV Cleavable Biotin-PEG2-Azide involves:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of target molecules.
Click Chemistry: The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages.
Photocleavage: Upon exposure to UV light, the azide group undergoes a photochemical reaction, leading to the cleavage of the compound and the release of the biotin-PEG2 moiety. .
Comparison with Similar Compounds
UV Cleavable Biotin-PEG2-Azide is unique due to its combination of biotin, PEG2, and azide functionalities, along with its UV cleavability. Similar compounds include:
Biotin-PEG5-Azide: Contains a longer PEG spacer, which may offer different solubility and flexibility properties.
Biotin-PEG6-Maleimide: Features a maleimide group instead of an azide, used for thiol-reactive conjugation.
Biotin-PEG2-Alkyne: Contains an alkyne group instead of an azide, used for click chemistry with azide-containing molecules
This compound stands out due to its ability to be cleaved under UV light, providing controlled release and activation capabilities that are not present in many other biotin-PEG conjugates.
Properties
IUPAC Name |
[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] 6-azidohexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKDGNZEADRIH-ZPIGJYFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N7O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.